methyl 2-(3-(4-(dimethylamino)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate
Description
The compound methyl 2-(3-(4-(dimethylamino)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate is a complex heterocyclic molecule featuring a fused pyrrolo[3,4-d]isoxazole core, a thiophene ring substituted with methyl and carboxylate groups, and a dimethylamino phenyl moiety.
Properties
IUPAC Name |
methyl 2-[3-[4-(dimethylamino)phenyl]-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5S/c1-15-16(2)36-26(20(15)27(33)34-5)29-24(31)21-22(17-11-13-18(14-12-17)28(3)4)30(35-23(21)25(29)32)19-9-7-6-8-10-19/h6-14,21-23H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPUVJTXNMPBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparison
The compound’s key structural motifs include:
- A tetrahydro-2H-pyrrolo[3,4-d]isoxazole ring with ketone functionalities.
- A 4,5-dimethylthiophene-3-carboxylate group.
- A 4-(dimethylamino)phenyl substituent.
Analog 1: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
- Structural Differences: This analog replaces the pyrrolo-isoxazole core with an imidazo[1,2-a]pyridine system. The nitro group on the phenyl ring (electron-withdrawing) contrasts with the dimethylamino group (electron-donating) in the target compound.
Analog 2: 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate ()
- Structural Differences: This compound features a simpler pyrrolidine ring with dicyano and tert-butylphenyl groups. The absence of fused heterocycles reduces π-conjugation compared to the target compound.
- Functional Groups: The dicyano and ester groups may enhance polarity and hydrogen-bonding capacity, similar to the carboxylate group in the target molecule .
Physicochemical Properties
A comparative analysis of key properties is outlined below:
Notes:
- The target compound’s dimethylamino group likely increases solubility in polar solvents compared to Analog 1’s nitro group.
Research Findings and Limitations
- Structural Geometry: While isoelectronicity (similar valence electrons) may suggest comparable reactivity, structural geometry differences—such as fused vs. non-fused rings—significantly alter chemical behavior () .
- Data Gaps : Direct experimental data (e.g., melting point, bioactivity) for the target compound are absent in the provided evidence. Conclusions are extrapolated from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
